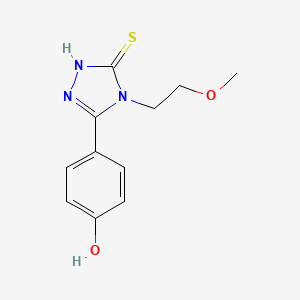![molecular formula C13H10N2O4 B13006417 5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid is a chemical compound with a complex structure that includes a bipyridine core substituted with methoxycarbonyl and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under the influence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The bipyridine core can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can participate in various biochemical pathways. The methoxycarbonyl and carboxylic acid groups can also interact with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
5-(Methoxycarbonyl)picolinic acid: Similar structure but with a single pyridine ring.
5-(Methoxycarbonyl)furan-2-carboxylic acid: Contains a furan ring instead of a bipyridine core.
Uniqueness
5-(Methoxycarbonyl)-[2,3’-bipyridine]-6-carboxylic acid is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in applications requiring specific metal-ligand interactions .
属性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
3-methoxycarbonyl-6-pyridin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(18)9-4-5-10(15-11(9)12(16)17)8-3-2-6-14-7-8/h2-7H,1H3,(H,16,17) |
InChI 键 |
UVBDQNSOXZQSSJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1)C2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


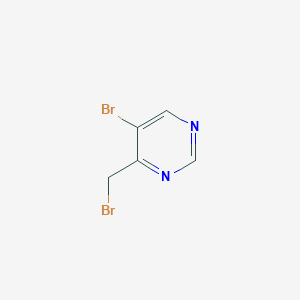
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)

![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)

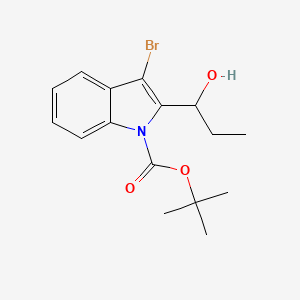
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
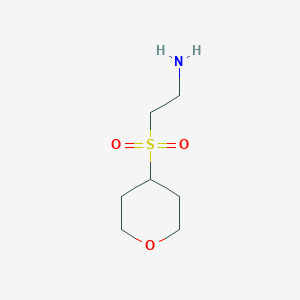
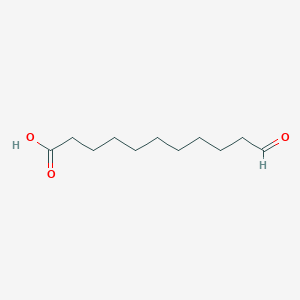
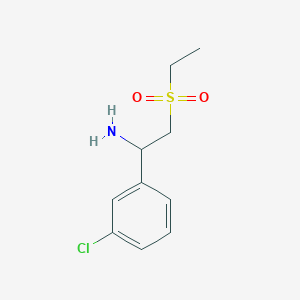
![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
